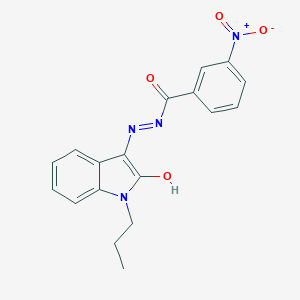
(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of specific transcription factors, which are crucial in regulating inflammatory responses.
Inhibition of EGR-1
Recent research indicates that derivatives similar to this compound have shown promise as inhibitors of EGR-1 (Early Growth Response 1), a transcription factor implicated in inflammatory diseases. The inhibition of EGR-1 can lead to reduced expression of pro-inflammatory cytokines, making these compounds potential candidates for treating conditions like atopic dermatitis .
Antioxidant Properties
Studies have suggested that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial as oxidative stress is a significant contributor to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Studies
-
EGR-1 Inhibition Study :
- Objective : To evaluate the effect of similar compounds on EGR-1 activity.
- Method : Electrophoretic mobility shift assays were used to assess the binding affinity of the compounds to the EGR-1 DNA-binding domain.
- Results : Compounds demonstrated dose-dependent inhibition of EGR-1-DNA complex formation, indicating potential therapeutic applications in inflammatory diseases .
-
Antioxidant Activity Assessment :
- Objective : To measure the antioxidant capacity of the compound.
- Method : DPPH radical scavenging assay was employed.
- Results : The compound showed significant scavenging activity, suggesting its role as a potential antioxidant agent.
Data Table
| Activity Type | Methodology | Findings |
|---|---|---|
| EGR-1 Inhibition | Electrophoretic mobility shift | Dose-dependent inhibition observed |
| Antioxidant Activity | DPPH radical scavenging assay | Significant scavenging activity noted |
| Antimicrobial Activity | Disk diffusion method | Effective against select bacterial strains |
Properties
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11,24H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDLOSHVQINREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














